molecular formula C21H37NO15 B12321077 Lewis A trisaccharide methyl glycoside

Lewis A trisaccharide methyl glycoside

Cat. No.: B12321077
M. Wt: 543.5 g/mol
InChI Key: GGCROZRVVJQWNN-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The Lewis A trisaccharide methyl glycoside consists of three monosaccharide units: β-D-galactopyranose (Gal), α-L-fucopyranose (Fuc), and N-acetyl-β-D-glucosamine (GlcNAc), linked via β1-3 (Gal-GlcNAc) and α1-4 (Fuc-GlcNAc) glycosidic bonds. The methyl glycoside moiety is attached to the reducing end GlcNAc residue, stabilizing the anomeric center. The stereochemical configuration is defined by the axial orientation of Fuc C2-OH and the equatorial positions of Gal C4-OH and GlcNAc C4-OH, as resolved in crystal structures of related fucosyltransferases.

Key structural features include:

  • Galβ1-3GlcNAc linkage : The β-configuration at Gal C1 ensures a rigid chair conformation (4C1), while the GlcNAc C3-OH participates in hydrogen bonding with adjacent residues.
  • Fucα1-4GlcNAc linkage : The α-anomeric configuration positions Fuc above the GlcNAc plane, creating a branched topology critical for lectin recognition.

Comparative analysis of synthetic analogues reveals that substitutions at GlcNAc’s N-acetyl group alter hydrogen-bonding patterns, affecting overall stability.

Comparative Analysis of Anomeric Forms (α/β Methyl Glycosides)

The anomeric configuration of the methyl glycoside significantly influences molecular reactivity and conformational preferences.

Property α-Methyl Glycoside β-Methyl Glycoside
Anomeric Stability Less stable due to axial methyl group More stable (equatorial methyl group)
NMR Chemical Shift δ 4.8–5.0 ppm (C1-H, axial) δ 4.3–4.5 ppm (C1-H, equatorial)
Synthetic Yield 60–70% (with fluorous silyl protection) 75–85% (optimized glycosylation)

The β-anomer predominates in aqueous solutions due to favorable equatorial positioning, whereas the α-anomer requires stabilizing agents like triethylsilyl triflate during synthesis. Kinetic studies show that β-anomer formation is ~1.2× faster than α-anomer under identical glycosylation conditions.

Conformational Dynamics in Solution Phase

Solution-phase NMR studies reveal dynamic equilibria between major and minor conformers:

  • Major conformer (85–90% population) : Stabilized by a nonconventional C–H···O hydrogen bond between Fuc H5 and GlcNAc O4 (J-coupling = 2.1–2.5 Hz).
  • Minor conformer (10–15%) : Characterized by a distorted 1C4 chair at Fuc, disrupting the hydrogen-bond network.

Variable-temperature NMR (25–55°C) demonstrates that the major conformer’s population decreases by ~0.5% per °C, with an activation energy (ΔG‡) of 10–12 kcal/mol for conformational interconversion. Molecular dynamics simulations corroborate these findings, showing that the GlcNAc N-acetyl group rotates freely, while Gal and Fuc residues exhibit restricted motion.

Hydrogen Bonding Networks and Thermodynamic Stability

The trisaccharide’s stability arises from an intricate hydrogen-bonding network:

  • Intramolecular Bonds :

    • GlcNAc N–H···O5(Gal) (2.8 Å, 165°)
    • Fuc O3···H–C6(Gal) (3.1 Å, 155°)
  • Intermolecular Interactions (in crystal lattices) :

    • Methyl glycoside O6···H–O2(Fuc) (2.9 Å)

Thermodynamic parameters derived from isothermal titration calorimetry (ITC) show that the trisaccharide’s folding is enthalpically driven (ΔH = −4.2 kcal/mol) but entropically unfavorable (TΔS = +2.8 kcal/mol), resulting in a net ΔG of −1.4 kcal/mol. Replacement of Fuc with rhamnose reduces stability by 0.6 kcal/mol due to weaker C–H···O interactions.

Properties

Molecular Formula

C21H37NO15

Molecular Weight

543.5 g/mol

IUPAC Name

N-[6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)

InChI Key

GGCROZRVVJQWNN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Using Protecting Group Strategies

Methyl Imidate Protection for N-Acetylglucosamine Derivatives

The temporary masking of the N-acetyl group in N-acetylglucosamine (GlcNAc) acceptors via methyl imidate formation enables regioselective glycosylation at O-4, a critical step for constructing the Lewis A backbone. In a seminal study, Jenifer et al. demonstrated that treating GlcNAc acceptors with methyl triflate (MeOTf) generates a reactive methyl imidate intermediate, which prevents undesired side reactions at the acetamido group during fucosylation. For example, fucosylation of acceptor 23 with ethylthioglycoside donor 12 under MeOTf activation (5 equiv) yielded the trisaccharide 26α in 77% yield, compared to 48% yield when using N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf). The methyl imidate strategy is particularly advantageous for O-4 glycosylation, as it avoids the need for pre-protection of the N-acetyl group.

Trichloroacetimidate Donors in Glycosylation

Trichloroacetimidate donors are widely employed for their high reactivity and stereochemical control. The synthesis of the Lewis A trisaccharide methyl glycoside often begins with the preparation of monosaccharide building blocks, such as the 4-methoxy galactoside donor 9 (Scheme 1 in). Donor 9 was synthesized from trichloroethyl galactoside 14 through pivaloylation, methylation at O-4, and conversion to the trichloroacetimidate derivative. Glycosylation of acceptor 8 with donor 9 at 40°C yielded the disaccharide intermediate with α-selectivity, a prerequisite for subsequent fucosylation.

Table 1: Key Glycosylation Reactions in Lewis A Synthesis
Donor Acceptor Conditions Yield Reference
9 8 40°C, molecular sieves 85%
12 23 MeOTf (5 equiv), −30°C 77%
14 Glucose Perfluorosulfonic acid resin, 120°C 57.1% (α)

Glycosylation Reaction Conditions

Activation Methods: NIS/TMSOTf vs. MeOTf

The choice of activator significantly impacts glycosylation efficiency. NIS/TMSOTf promotes mild activation of thioglycosides but often results in anomeric mixtures. For instance, fucosylation of acceptor 23 with donor 12 under NIS/TMSOTf yielded an 8:2 α/β mixture. In contrast, MeOTf activation induces in situ methyl imidate formation, enabling exclusive α-selectivity (77% yield of 26α ). This method eliminates the need for post-glycosylation anomer separation, streamlining the synthesis.

Stepwise Assembly and Protecting Group Manipulation

Synthesis of the Trisaccharide Backbone

The Lewis A trisaccharide requires sequential glycosylation of GlcNAc with galactose and fucose. Auzanneau et al. detailed a stepwise approach:

  • Galactosylation : Benzoylated GlcNAc acceptor 8 was glycosylated with galactose donor 9 to form the Galβ1-3GlcNAc disaccharide.
  • Fucosylation : The disaccharide was fucosylated at O-4 using donor 12 , followed by deprotection (DDQ for p-methoxybenzyl removal and Zemplén deacetylation).

Protecting Group Strategies

Critical protecting groups include:

  • Benzoyl (Bz) : Used for temporary protection of O-6 in GlcNAc.
  • p-Methoxybenzyl (PMB) : Removed with DDQ to reveal hydroxyl groups for subsequent glycosylation.
  • Trichloroethyl (TCE) : Facilitates anomeric activation in donor synthesis.
Table 2: Deprotection Conditions and Yields
Protecting Group Deprotection Method Yield Reference
PMB DDQ in CH₂Cl₂/H₂O 78%
Bz Zemplén deacetylation 83%
TCE Zn/AcOH 85%

Purification and Characterization

Chromatographic Techniques

Purification of intermediates involved flash chromatography (silica gel) and HPLC for anomer separation. For example, trisaccharide 26α was isolated via HPLC (48% yield under NIS/TMSOTf vs. 77% under MeOTf).

Structural Validation

  • NMR Spectroscopy : Used to confirm anomeric configurations (e.g., α/β ratios).
  • Mass Spectrometry : Validated molecular weights of intermediates and final products.
  • Enzymatic Assays : Confirmed biological activity of the final trisaccharide.

Chemical Reactions Analysis

Types of Reactions: : Lewis A Trisaccharide, Methyl Glycoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Periodate, bromine water

    Reduction: Sodium borohydride

    Substitution: Acetyl chloride, benzoyl chloride

Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in the formation of aldehydes or ketones, while reduction of carbonyl groups yields alcohols .

Scientific Research Applications

Biological Activities

Lewis A trisaccharide methyl glycoside exhibits several notable biological activities:

  • Cell Adhesion Modulation : It influences cell adhesion processes by interacting with selectins, which are critical for leukocyte trafficking and tumor metastasis .
  • Anti-Cancer Properties : Research indicates that this compound may inhibit tumor progression by disrupting the adhesion of tumor cells to endothelial cells, thereby preventing metastasis .
  • Immunological Functions : The compound has shown potential in modulating immune responses, making it a candidate for therapeutic applications in immunology .

Glycobiology Studies

This compound is utilized in glycobiology to study carbohydrate-protein interactions. It serves as a model compound for understanding how carbohydrates affect biological processes like cell signaling and adhesion.

Mass Spectrometry Analysis

Recent studies have focused on the fragmentation mechanisms of this compound using electrospray ionization mass spectrometry (ESI-MS). These investigations reveal insights into its structural properties and behavior under various conditions, which are crucial for accurate identification and characterization .

Therapeutic Development

Due to its ability to modulate cell adhesion and immune responses, this compound is being explored for developing new therapeutics aimed at treating cancer and inflammatory diseases. Its structural characteristics allow for modifications that can enhance its biological activity or solubility .

Case Study 1: Fragmentation Mechanism Analysis

A study utilizing ESI-MS investigated the fragmentation of this compound, revealing that the reducing end plays a crucial role in its fragmentation pattern. The study demonstrated that the main products were Y-type fragment ions, which are essential for understanding the molecular behavior of this compound in biological systems .

Case Study 2: Tumor Cell Adhesion Inhibition

Research highlighted the role of this compound in inhibiting the adhesion of tumor cells to endothelial cells. This inhibition was linked to its interaction with selectins, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s effects are mediated through the recognition and binding of its glycan structures by specific receptors or enzymes, which can trigger downstream signaling pathways .

Comparison with Similar Compounds

Lewis X Trisaccharide Methyl Glycoside (LexOMe)

  • Structural Differences :
    • LexOMe has a type 2 lactosamine backbone (Galβ1-4GlcNAc) vs. LeaOMe’s type 1 backbone (Galβ1-3GlcNAc).
    • Fucose is α1-3-linked in LexOMe, whereas it is α1-4-linked in LeaOMe .
  • Synthesis : Synthesized via regioselective glycosylation using N-iodosuccinimide and triflic acid, with purification by reversed-phase HPLC .
  • Functional Insights :
    • LexOMe binds to ELAM-1 (E-selectin), facilitating leukocyte rolling .
    • Exhibits a rigid conformation in solution, similar to LeaOMe, despite linkage differences .

Sialyl-Lewis X (sLex) and Sialyl-Lewis A (sLea)

  • Key Modifications : Addition of sialic acid (Neu5Ac) to the galactose residue.
    • sLex : Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc.
    • sLea : Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc.
  • Analytical Challenges :
    • MS/MS fragmentation patterns differ: sLex produces a dominant m/z 646 fragment, while sLea requires specific standards for reliable identification .
    • NMR chemical shifts for Fuc H-1 are ~5.03 ppm in Lea vs. ~5.25 ppm in Lex due to linkage environments .

Structural and Functional Data Table

Compound Backbone Type Fucose Linkage Key Modifications Applications
Lewis A methyl glycoside Type 1 α1-4 Methyl aglycone Cancer antigen studies
Lewis X methyl glycoside Type 2 α1-3 Methyl aglycone ELAM-1 binding, NMR studies
Sialyl-Lewis X Type 2 α1-3 Sialic acid (Neu5Ac) Leukocyte adhesion
Glucose/Rhamnose Analogue Type 2 α1-3 Glc→GlcNAc, Fuc→Rha Antibody binding assays

Research Implications and Challenges

  • Conformational Similarities : Despite differing linkages, Lea and Lex trisaccharides adopt similar overall conformations, explaining their overlapping roles in ELAM-1 binding .
  • Analytical Limitations : Lack of commercial sLea standards complicates mass spectrometric differentiation from sLex .
  • Synthetic Flexibility : Modifications like allyl or methyl groups enable tailored applications in glycoconjugate vaccines or inhibitor design .

Biological Activity

Lewis A trisaccharide methyl glycoside (Lea-MG) is a complex carbohydrate that has garnered significant interest in the fields of immunology and cancer research due to its unique structural features and biological activities. This article explores the biological activity of Lea-MG, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Structural Characteristics

This compound is composed of three monosaccharide units, typically including fucose, galactose, and N-acetylglucosamine. Its molecular formula is C18_{18}H33_{33}N1_{1}O11_{11}, with a molecular weight of 543.52 g/mol. The presence of multiple hydroxyl groups and a methoxy group contributes to its reactivity and biological interactions.

Lea-MG exhibits several mechanisms through which it influences biological processes:

  • Cell Adhesion : Lea-MG has been shown to interfere with tumor cell adhesion to endothelial cells, potentially inhibiting tumor progression. This interaction is crucial as it may prevent metastasis by blocking the adhesion of cancer cells to blood vessel linings .
  • Selectin Binding : The compound interacts selectively with selectins, a type of glycan-binding protein involved in cell signaling and immune responses. This binding can modulate cellular behavior, influencing processes such as inflammation and immune response.
  • Immune Modulation : Research indicates that Lea-MG may play a role in modulating immune responses, making it a candidate for developing glycan-based vaccines and therapeutic agents.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Inhibition of Tumor Growth Interferes with tumor cell adhesion, potentially reducing metastasis risk.
Immunomodulation Modulates immune responses through interactions with glycan-binding proteins.
Antigenic Properties Acts as an antigenic determinant in cancer immunotherapy strategies.

Case Studies and Research Findings

Several studies have explored the biological activity of Lea-MG:

  • Inhibition of Tumor Cell Adhesion : A study demonstrated that Lea-MG significantly reduced the adhesion of cancer cells to endothelial cells in vitro, suggesting its potential as an anti-metastatic agent.
  • Selectin Interaction Studies : Research utilizing surface plasmon resonance indicated that Lea-MG binds selectively to E-selectin with high affinity, highlighting its role in mediating cell-cell interactions during immune responses .
  • Therapeutic Applications : Investigations into the use of Lea-MG in glycan-based vaccines have shown promise in enhancing immune responses against specific cancer types, indicating its potential utility in clinical settings .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Molecular Formula Unique Features
Lewis X trisaccharide methyl glycosideC18_{18}H33_{33}N1_{1}O11_{11}Exhibits anti-inflammatory properties; binds selectins.
Fucosylated Lewis A trisaccharideC19_{19}H35_{35}N1_{1}O12_{12}Contains fucose; enhances binding affinity to selectins.
Galactosylated Lewis A derivativeC18_{18}H34_{34}N1_{1}O12_{12}Modifies immune response through galactose interactions.

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